molecular formula C10H7ClO3 B14322683 Phenyl 4-chloro-4-oxobut-2-enoate CAS No. 111865-26-0

Phenyl 4-chloro-4-oxobut-2-enoate

Cat. No.: B14322683
CAS No.: 111865-26-0
M. Wt: 210.61 g/mol
InChI Key: WSZKVKXZWOLPEE-UHFFFAOYSA-N
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Description

Phenyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C10H7ClO3 It is characterized by the presence of a phenyl group attached to a 4-chloro-4-oxobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a dehydrating agent to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Phenyl 4-chloro-4-oxobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phenyl 4-chloro-4-oxobut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

    Phenyl 4-chloro-4-oxobut-2-enoate: Characterized by a phenyl group and a 4-chloro-4-oxobut-2-enoate moiety.

    Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 4-chloro-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the phenyl group plays a crucial role in the compound’s reactivity and interactions.

Properties

CAS No.

111865-26-0

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

phenyl 4-chloro-4-oxobut-2-enoate

InChI

InChI=1S/C10H7ClO3/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-7H

InChI Key

WSZKVKXZWOLPEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C=CC(=O)Cl

Origin of Product

United States

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